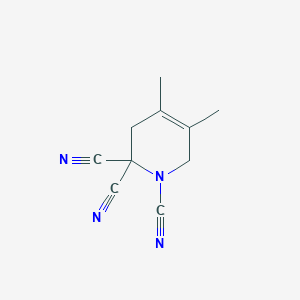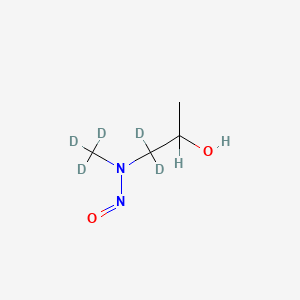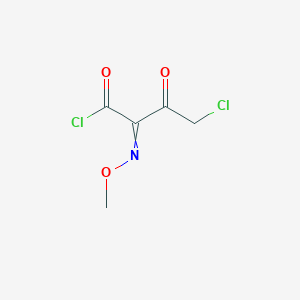
4,5-Dimethyl-3,6-dihydropyridine-1,2,2-tricarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethyl-3,6-dihydropyridine-1,2,2-tricarbonitrile is an organic compound belonging to the dihydropyridine family Dihydropyridines are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers
Vorbereitungsmethoden
The synthesis of 4,5-Dimethyl-3,6-dihydropyridine-1,2,2-tricarbonitrile typically involves multi-component reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia . The reaction conditions often include ethanol as a solvent and a temperature of around 80°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
4,5-Dimethyl-3,6-dihydropyridine-1,2,2-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while substitution can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethyl-3,6-dihydropyridine-1,2,2-tricarbonitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4,5-Dimethyl-3,6-dihydropyridine-1,2,2-tricarbonitrile involves its interaction with molecular targets such as voltage-gated L-type calcium channels. By binding to these channels, the compound can inhibit calcium influx into cells, leading to vasodilation and reduced blood pressure . This mechanism is similar to that of other dihydropyridines used as calcium channel blockers.
Vergleich Mit ähnlichen Verbindungen
4,5-Dimethyl-3,6-dihydropyridine-1,2,2-tricarbonitrile can be compared with other dihydropyridines such as:
- Nifedipine
- Amlodipine
- Nicardipine
These compounds share a similar core structure but differ in their substituents, which can affect their pharmacological properties. This compound is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
117668-92-5 |
|---|---|
Molekularformel |
C10H10N4 |
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
3,4-dimethyl-2,5-dihydropyridine-1,6,6-tricarbonitrile |
InChI |
InChI=1S/C10H10N4/c1-8-3-10(5-11,6-12)14(7-13)4-9(8)2/h3-4H2,1-2H3 |
InChI-Schlüssel |
BIRNPBNRQZAXOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CN(C(C1)(C#N)C#N)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-[(1H-pyrazolo[4,3-b]pyridin-7-yl)amino]butanoate](/img/structure/B14308092.png)

![9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid](/img/structure/B14308101.png)

![Diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}propanedioate](/img/structure/B14308118.png)







